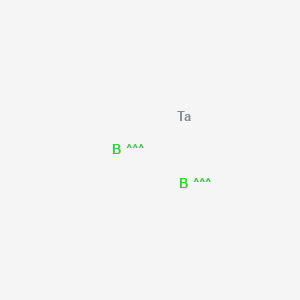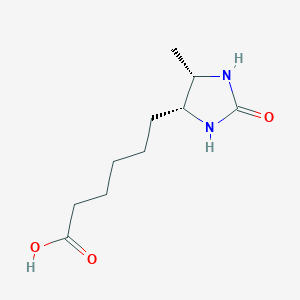
Tantalum diboride
Overview
Description
Tantalum diboride is a compound composed of tantalum and boron, known for its exceptional hardness, high melting point, and excellent thermal and electrical conductivity. It is a member of the ultra-high-temperature ceramics family, with a melting point exceeding 3000°C . These properties make it a prime candidate for applications in extreme environments, such as aerospace and defense industries.
Mechanism of Action
Target of Action
Tantalum diboride (TaB2) is a compound of tantalum and boron, known for its extreme hardness . The primary targets of TaB2 are materials that require high hardness, thermal stability, and resistance to oxidation and acid corrosion . These include various types of protective coatings and ultra-high-temperature ceramic materials .
Mode of Action
The mode of action of TaB2 involves the formation of a solid solution through the diffusion of boron atoms into the tantalum lattice . Two mechanisms of mechanochemical solid-phase reactions are observed when tantalum and boron powder mixtures are ground . The substitutional solid solution decomposes at 50 at.% B in the starting mixture and stimulates the self-propagating mechanochemical synthesis reaction to form the TaB phase . The supersaturated interstitial solid solution, whose formation is controlled by the diffusion of boron atoms into tantalum, shows up at a boron content of 66 at.% and gradually decomposes to form the TaB2 phase .
Result of Action
The result of TaB2’s action is the formation of a hard, thermally stable, and corrosion-resistant material . The Vickers hardness of TaB2 films and crystals is 30 GPa . These materials are stable to oxidation below 700 °C and to acid corrosion . TaB2 has the same hexagonal structure as most diborides .
Action Environment
The action of TaB2 is influenced by environmental factors such as temperature and pressure. For example, TaB2 is stable to oxidation below 700 °C . The synthesis of TaB2 nanoparticles was successfully achieved by the reduction of Ta2O5 with NaBH4 using a molar ratio M:B of 1:4 at 700-900 °C for 30 min under argon flow . The morphology and phase composition of TaB2 oxidation products by oxygen in the air across a temperature range of 20 to 1000°C were also investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tantalum diboride can be synthesized through various methods, including:
Carbothermal Reduction: This involves the reduction of tantalum pentoxide with carbon in the presence of boron carbide at high temperatures.
Borothermal Reduction: This method uses boron as a reducing agent to convert tantalum pentoxide into this compound.
Mechanical Alloying: Tantalum and boron powders are mechanically alloyed in a high-energy ball mill, leading to the formation of this compound through solid-state reactions.
Industrial Production Methods:
Floating Zone Method: Single crystals of this compound can be produced using the floating zone method, which involves melting a rod of the material and allowing it to recrystallize as it cools.
Chemical Vapor Deposition: this compound films can be deposited from a gas mixture of tantalum pentachloride, boron trichloride, hydrogen, and argon at temperatures ranging from 540 to 800°C.
Types of Reactions:
Reduction: It can be reduced back to tantalum and boron using strong reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen at temperatures between 450 and 600°C.
Reduction: Involves the use of reducing agents such as sodium borohydride at temperatures around 700-900°C.
Major Products Formed:
Oxidation: Tantalum pentoxide and boron oxide.
Reduction: Tantalum and boron.
Scientific Research Applications
Tantalum diboride has a wide range of applications in scientific research due to its unique properties:
Protective Coatings: Applied as a protective coating for materials exposed to high temperatures and aggressive environments.
Cutting Tools: Utilized in the manufacturing of cutting tools and dies due to its extreme hardness and wear resistance.
Nuclear Industry: Potential use as a plasma-facing material in nuclear fusion reactors due to its high melting point and thermal conductivity.
Comparison with Similar Compounds
- Titanium Diboride
- Zirconium Diboride
- Hafnium Diboride
Tantalum diboride stands out due to its unique combination of high melting point, hardness, and thermal conductivity, making it a valuable material for extreme environment applications.
Properties
InChI |
InChI=1S/2B.Ta | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUVAEBWTRCMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].[Ta] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12007-35-1 | |
| Record name | Tantalum boride (TaB2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tantalum boride (TaB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tantalum diboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of tantalum diboride?
A1: this compound has the molecular formula TaB2. Its molecular weight is 202.68 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data is not extensively discussed in the provided research, X-ray diffraction analysis is frequently used to characterize its crystal structure and phase composition. [, , , , , , , , , , , , , , ]
Q3: How does this compound perform under high temperatures?
A3: this compound is known for its high melting point (above 3000°C) and excellent thermal stability, making it a promising material for high-temperature applications. [, , , , , , , ]
Q4: Is this compound resistant to oxidation?
A4: While this compound exhibits good oxidation resistance at high temperatures due to the formation of a protective tantalum oxide (Ta2O5) layer, its oxidation behavior can be influenced by factors such as temperature, exposure time, and the presence of additives. [, , , , , , ]
Q5: What is the effect of adding other elements like aluminum or silicon to this compound?
A7: Alloying this compound with aluminum can lead to the formation of nanocomposite structures with α-TaB2 nanofilaments surrounded by an Al-rich tissue phase. This can impact properties like hardness and ductility. [] Silicon additions, particularly in the form of tantalum silicide (TaSi2), have been found to improve the oxidation resistance of zirconium diboride composites containing this compound. []
Q6: Can boron vacancies enhance the properties of this compound?
A8: Theoretical calculations suggest that boron vacancies in this compound can lead to thermodynamic stabilization and improved mechanical properties, such as increased shear and Young's moduli, compared to stoichiometric TaB2. []
Q7: What methods are used to synthesize this compound?
A7: this compound can be synthesized through various methods, including:
- Reactive sintering: This involves simultaneously synthesizing and consolidating the material from tantalum and boron powders using techniques like Spark Plasma Sintering (SPS). [, , , , ]
- Molten-salt and microwave co-modified boro/carbothermal reduction: This approach utilizes a molten-salt medium and microwave heating to synthesize urchin-like this compound nanoflowers at lower temperatures compared to conventional methods. []
- Inorganic solvent thermal route: This method employs metallic magnesium, tantalum pentoxide, and boric acid in an autoclave at elevated temperatures to produce nanocrystalline this compound. []
- Mechanical alloying: This technique involves high-energy milling of elemental powders to form the desired compound. []
- Chemical vapor deposition (CVD): This method utilizes gaseous precursors to deposit thin films of this compound onto substrates. []
Q8: How does the heating rate during SPS affect the properties of this compound?
A10: Studies on reactive sintering of this compound using SPS have investigated the impact of heating rates on the resulting material properties. Higher heating rates can lead to finer microstructures and potentially influence the mechanical properties. [, ]
Q9: What are the potential applications of this compound?
A9: Due to its unique properties, this compound finds potential applications in various fields, including:
- High-temperature applications: Its high melting point and thermal stability make it suitable for use in extreme environments, such as aerospace components, cutting tools, and furnace parts. [, , , , , , , ]
- Wear-resistant coatings: Its high hardness and wear resistance make it suitable for protective coatings on cutting tools and machine parts operating at elevated temperatures. [, , , , , ]
- Electrical applications: Its good electrical conductivity makes it potentially useful in electronic components and electrodes. [, ]
Q10: Have there been any computational studies on this compound?
A12: Yes, density functional theory (DFT) calculations have been employed to investigate various aspects of this compound, including its electronic structure, thermodynamic stability, mechanical properties, and the effects of alloying with other elements like aluminum. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)




